3-Methyl-4-(phenylsulfanyl)but-3-en-2-one
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Overview
Description
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is an organic compound with the molecular formula C11H12OS. It is also known by its IUPAC name, (E)-3-methyl-4-phenylsulfanylbut-3-en-2-one. This compound is characterized by the presence of a phenylsulfanyl group attached to a butenone backbone, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one typically involves the reaction of 3-methyl-2-buten-1-ol with phenylsulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfenyl ether, which undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Products with different nucleophiles replacing the phenylsulfanyl group.
Scientific Research Applications
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
4-(Phenylsulfanyl)but-3-en-2-one: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is unique due to the presence of both the phenylsulfanyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
112449-76-0 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-methyl-4-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H12OS/c1-9(10(2)12)8-13-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
ILMCBNSIXQLWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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